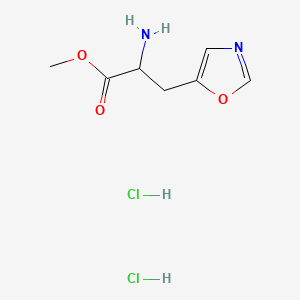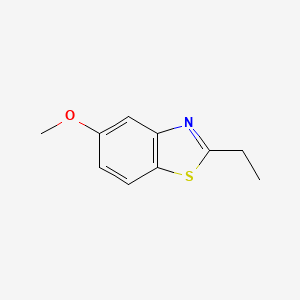
Ethyl 3-chloro-5-methoxypyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-5-methoxypyridine-4-carboxylate is an organic compound with a pyridine ring substituted with chlorine, methoxy, and ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-methoxypyridine-4-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method includes the reaction of 3-chloro-5-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-5-methoxypyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 3-chloro-5-methoxypyridine-4-carboxylic acid.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
Ethyl 3-chloro-5-methoxypyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-chloro-5-methoxypyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-2-methoxypyridine-4-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
Ethyl 3-chloro-5-methoxypyridine-4-carboxylate is unique due to the specific positioning of its substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
1261624-92-3 |
|---|---|
分子式 |
C9H10ClNO3 |
分子量 |
215.63 g/mol |
IUPAC名 |
ethyl 3-chloro-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)8-6(10)4-11-5-7(8)13-2/h4-5H,3H2,1-2H3 |
InChIキー |
GFXBFBBJXGAJKE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=NC=C1OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



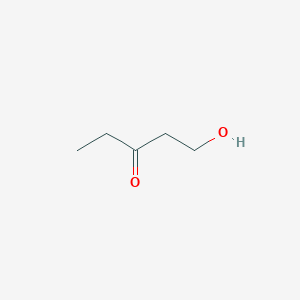
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
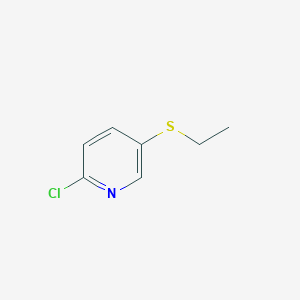
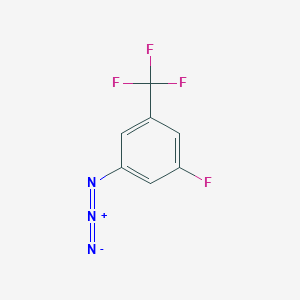
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
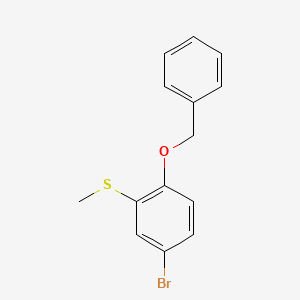
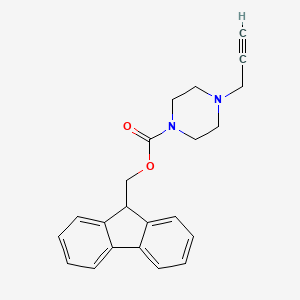
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
